N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Overview
Description
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation . This process is efficient and high-yielding, making it suitable for industrial production. The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials .
Chemical Reactions Analysis
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological pathways. For example, it has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a role in inflammation and cancer .
Comparison with Similar Compounds
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Sulfonamide-based indole derivatives: These compounds exhibit strong antimicrobial actions and are used in medicinal chemistry
This compound stands out due to its unique combination of a bromophenyl group and a sulfonamide moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c1-21-15-8-9-16(13-6-3-7-14(17(13)15)18(21)22)25(23,24)20-12-5-2-4-11(19)10-12/h2-10,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNQUCXEMIOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)Br)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.